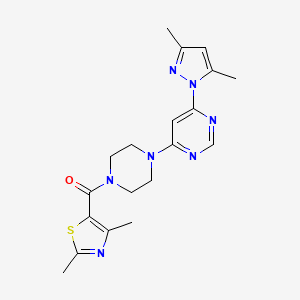
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including pyrazole, pyrimidine, piperazine, and thiazole rings. These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially allow for interesting interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole, pyrimidine, and piperazine rings could potentially increase its polarity, affecting its solubility in different solvents .科学的研究の応用
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including those similar in structure to the specified compound, have shown potential as antimicrobial and anticancer agents. Compounds with these structures exhibited higher anticancer activity compared to reference drugs like doxorubicin and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
In Vitro Antiproliferative Activity
A series of compounds, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among these, certain compounds showed good activity on all tested cell lines except for K562, indicating potential as anticancer agents (Mallesha et al., 2012).
Activation of p53 in Cervical Cancer Cells
- Activation of p53 Protein: Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates, similar in structure to the compound , have been found to activate the p53 protein in cervical cancer cells, inducing cell-cycle arrest and apoptosis. This finding suggests potential therapeutic applications in cancers with low levels of p53 (Kamal et al., 2012).
Synthesis and Properties for Various Applications
Synthesis of Novel Derivatives
Research on the synthesis of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, which are structurally related, has been conducted. These compounds have been evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity, indicating potential applications in pharmacological research (Su et al., 2021).
Antibacterial and Antiproliferative Activities
Studies have also focused on the synthesis and evaluation of new heterocyclic compounds, including those with structures similar to the specified compound, for their antimicrobial and in vitro anticancer activity (Fahim et al., 2021).
将来の方向性
特性
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7OS/c1-12-9-13(2)26(23-12)17-10-16(20-11-21-17)24-5-7-25(8-6-24)19(27)18-14(3)22-15(4)28-18/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPZCOFQPXYEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

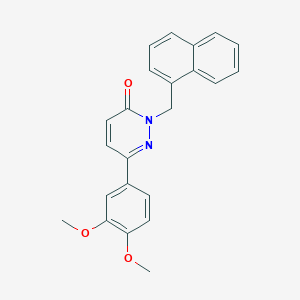
![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)
![5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2533839.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2533840.png)
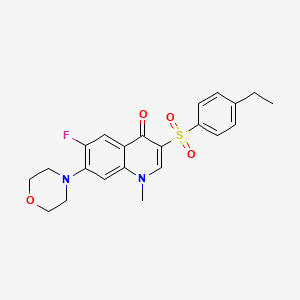
![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)
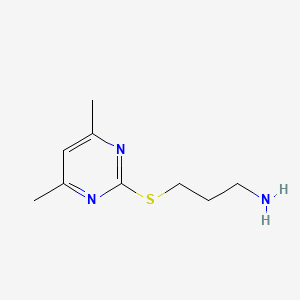
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)
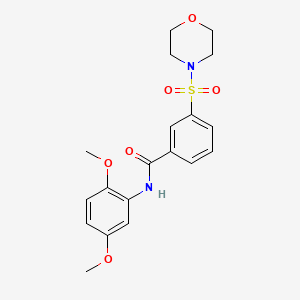
![methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533848.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)
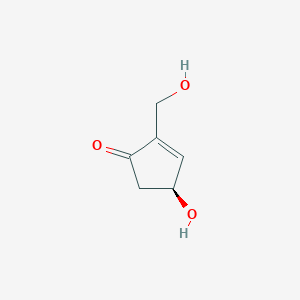
![Ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2533852.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)